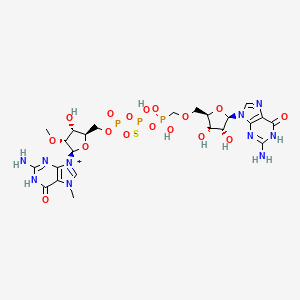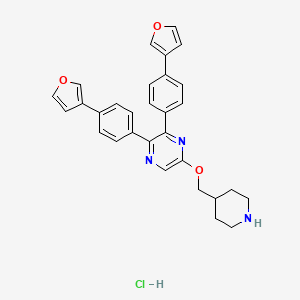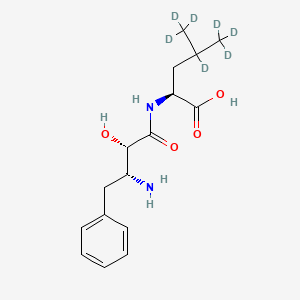
L-Isoleucine-13C6,d10,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.
化学反应分析
Types of Reactions
L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.
科学研究应用
L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.
Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
作用机制
The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.
相似化合物的比较
L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:
L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.
L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
148.184 g/mol |
IUPAC 名称 |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
InChI 键 |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
手性 SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
规范 SMILES |
CCC(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



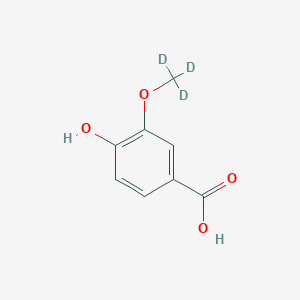
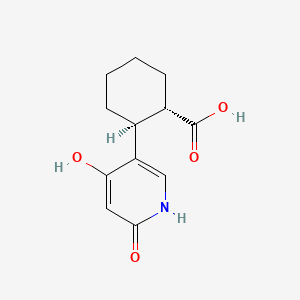
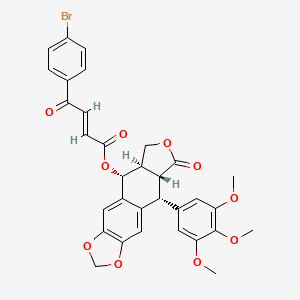
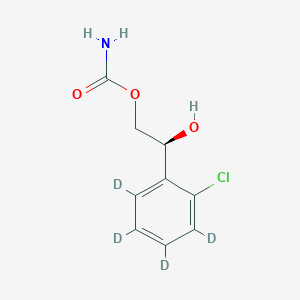
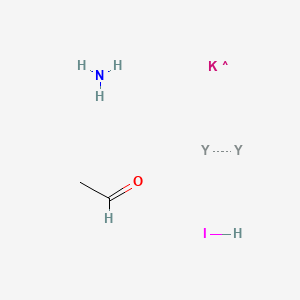
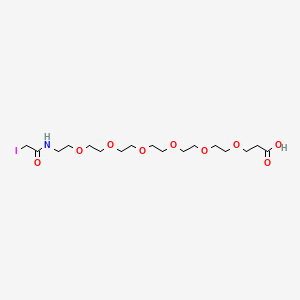
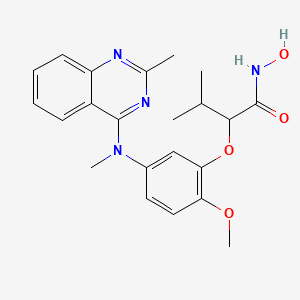
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)

